![molecular formula C8H14N4O10 B13803690 Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro- CAS No. 5108-69-0](/img/structure/B13803690.png)
Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- is a chemical compound with the molecular formula C8H18O2. It is also known by other names such as Acetaldehyde, dipropyl acetal, and 1,1-Dipropoxyethane . This compound is characterized by its unique structure, which includes two nitro groups attached to the propane backbone through ethylidene and oxy linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- typically involves the reaction of acetaldehyde with propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the final acetal product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization helps in isolating the compound from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The oxy linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and substituted acetals .
Wissenschaftliche Forschungsanwendungen
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form covalent bonds with target molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetaldehyde, dipropyl acetal
- 1,1-Dipropoxyethane
- Acetaldehyde di-n-propyl acetal
- Dipropyl acetal
- n-Propyl acetal
- Ethane, 1,1-dipropoxy
Uniqueness
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
5108-69-0 |
|---|---|
Molekularformel |
C8H14N4O10 |
Molekulargewicht |
326.22 g/mol |
IUPAC-Name |
1-[1-(2,2-dinitropropoxy)ethoxy]-2,2-dinitropropane |
InChI |
InChI=1S/C8H14N4O10/c1-6(21-4-7(2,9(13)14)10(15)16)22-5-8(3,11(17)18)12(19)20/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
SIKUYNMGWKGHRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCC(C)([N+](=O)[O-])[N+](=O)[O-])OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)

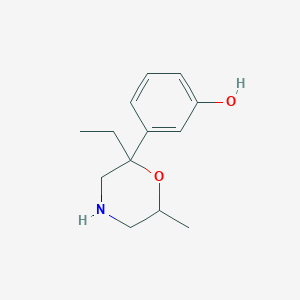
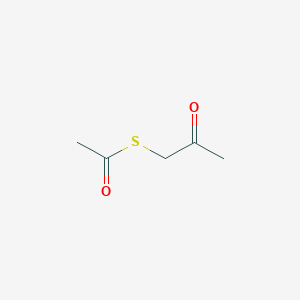
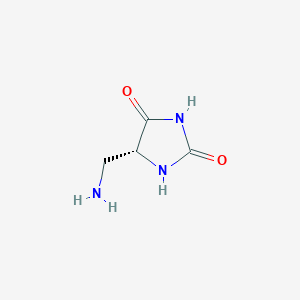
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)

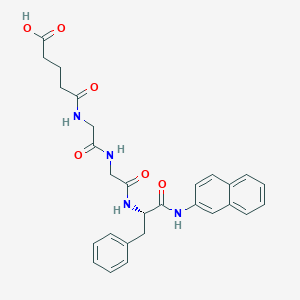
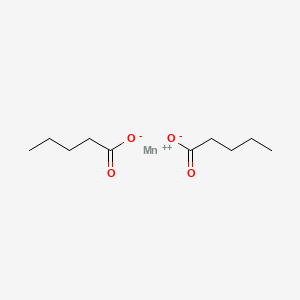

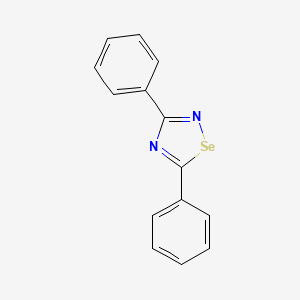

![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)

